molecular formula C15H12N2O4S B5908962 (Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid

(Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid

Cat. No.: B5908962
M. Wt: 316.3 g/mol
InChI Key: UPASCNJZMFGIJZ-SREVYHEPSA-N
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Description

(Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid is a complex organic compound that features a thiophene ring, an aniline derivative, and a butenoic acid moiety

Properties

IUPAC Name

(Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-13(6-7-14(19)20)16-10-3-1-4-11(9-10)17-15(21)12-5-2-8-22-12/h1-9H,(H,16,18)(H,17,21)(H,19,20)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPASCNJZMFGIJZ-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the aniline moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its thiophene ring and aniline moiety make it a candidate for investigating biological pathways and molecular recognition processes.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound can be used in the development of organic semiconductors and materials for electronic devices. Its thiophene ring system is particularly valuable for creating materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and aniline moiety can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, facilitating its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the aniline and butenoic acid moieties.

    Aniline derivatives: Compounds like 4-nitroaniline or 4-chloroaniline share the aniline structure but differ in their substituents.

    Butenoic acid derivatives: Compounds like crotonic acid share the butenoic acid structure but lack the thiophene and aniline components.

Uniqueness

(Z)-4-oxo-4-[3-(thiophene-2-carbonylamino)anilino]but-2-enoic acid is unique due to its combination of a thiophene ring, an aniline derivative, and a butenoic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

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